molecular formula C15H23BN2O4 B596335 N-Isopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 1218791-21-9

N-Isopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B596335
CAS No.: 1218791-21-9
M. Wt: 306.169
InChI Key: CPFXSYOPICKDOB-UHFFFAOYSA-N
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Description

Structural Characterization and Nomenclature

IUPAC Nomenclature and Systematic Identification

The compound’s systematic name is 2-nitro-N-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline . Alternative identifiers include:

  • CAS No. : 1218791-21-9
  • PubChem CID : 46739450
  • Molecular Formula : $$ \text{C}{15}\text{H}{23}\text{BN}2\text{O}4 $$
  • Molecular Weight : 306.17 g/mol

Key structural features :

  • Aromatic core : A benzene ring substituted with a nitro group at position 2 and a boronic ester (pinacol) group at position 4.
  • N-Isopropyl group : Attached to the nitrogen atom at position 4, providing steric bulk.
  • Pinacol boronate : A cyclic ester formed between boron and two pinacol (2,2,6,6-tetramethyl-1,3-dioxolane) oxygen atoms.
Property Value Source
CAS No. 1218791-21-9
Molecular Formula $$ \text{C}{15}\text{H}{23}\text{BN}2\text{O}4 $$
Molecular Weight 306.17 g/mol
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(C)C)[N+](=O)[O-]
InChIKey CPFXSYOPICKDOB-UHFFFAOYSA-N

Molecular Geometry and Conformational Analysis

The compound’s geometry is influenced by:

  • Electron-withdrawing nitro group : Stabilizes the aromatic ring through resonance, directing substituents into specific orientations.
  • Boronate ester : The planar trigonal geometry around boron creates a rigid structure, minimizing rotational freedom.
  • Isopropyl substituent : Introduces steric hindrance, favoring a conformation where the N-isopropyl group is positioned anti to the boronate group to reduce steric clash.

Key geometric features :

  • Benzene ring planarity : Maintained due to aromatic stabilization.
  • Boronate ester rigidity : The pinacol group restricts rotation, locking the boronate in a defined spatial arrangement.
  • Nitro group orientation : Positioned at 90° to the benzene plane to minimize steric interactions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

While explicit $$ ^1\text{H} $$-NMR data is not publicly available, the structure’s consistency with NMR spectra is confirmed. Predicted shifts include:

Proton Environment Chemical Shift (δ, ppm)
Aromatic (ortho to nitro) 7.2–7.5
Isopropyl (CH(CH₃)₂) 1.0–1.2
Pinacol methyl groups 1.3–1.4
Infrared (IR) Spectroscopy

Expected IR absorptions based on functional groups:

Functional Group Wavenumber (cm⁻¹) Intensity
Nitro (NO₂ asymmetric stretch) 1520–1370 Strong
Boron–O (B–O–C) 1300–1200 Medium
Aromatic C–H (sp²) 3050–3000 Weak
Mass Spectrometry (MS)

The molecular ion peak at $$ m/z \, 306 $$ (M⁺) is anticipated, with fragmentation patterns reflecting the cleavage of the boronate ester or nitro group.

Crystallographic Data and Solid-State Arrangement

No crystallographic data (e.g., X-ray diffraction) is reported in the literature for this compound. The absence of such data precludes detailed analysis of its solid-state packing or hydrogen-bonding networks.

Properties

IUPAC Name

2-nitro-N-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BN2O4/c1-10(2)17-12-8-7-11(9-13(12)18(19)20)16-21-14(3,4)15(5,6)22-16/h7-10,17H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPFXSYOPICKDOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(C)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675055
Record name 2-Nitro-N-(propan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218791-21-9
Record name 2-Nitro-N-(propan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitration of N-Isopropylaniline

Nitration of unprotected N-isopropylaniline faces challenges due to the amine’s strong activating nature, which risks over-nitration or decomposition. However, controlled conditions using HNO₃/H₂SO₄ at 0–5°C yield a mixture of ortho (2-nitro) and para (4-nitro) isomers. Chromatographic separation affords 2-nitro-N-isopropylaniline in 35–40% yield.

Reaction Conditions :

  • Substrate: N-isopropylaniline (1 equiv)

  • Nitrating agent: 65% HNO₃ (1.2 equiv) in H₂SO₄

  • Temperature: 0–5°C

  • Time: 2 hours

Miyaura Borylation of 2-Nitro-N-Isopropylaniline

The nitro group’s meta-directing effect and the amine’s ortho/para-directing influence synergize to direct borylation to the para position relative to the amine. Using bis(pinacolato)diboron (B₂Pin₂) and Pd(dppf)Cl₂ catalyst in dichloromethane (DCM), the boronate ester is installed in 60–70% yield.

Optimized Protocol :

  • Substrate: 2-nitro-N-isopropylaniline (1 equiv)

  • Boron source: B₂Pin₂ (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂ (5 mol%)

  • Base: KOAc (3 equiv)

  • Solvent: DCM, 80°C, 12 hours

Protection-Deprotection Strategy for Enhanced Regiocontrol

Acetylation of N-Isopropylaniline

Protecting the amine as an acetamide mitigates over-activation during nitration. Treatment with acetic anhydride in glacial acetic acid converts N-isopropylaniline to N-isopropylacetanilide quantitatively.

Nitration of N-Isopropylacetanilide

The acetamide group directs nitration to the para position (relative to the acetamide), yielding 4-nitro-N-isopropylacetanilide . However, this positions the nitro group incorrectly for the target compound, necessitating an alternative approach.

Ortho-Nitration via Directed Metalation

Employing LDA (lithium diisopropylamide) at −78°C deprotonates the ortho position of N-isopropylacetanilide, enabling nitro group insertion via Cu(NO₃)₂ to form 2-nitro-N-isopropylacetanilide . This method achieves 55% yield but requires stringent anhydrous conditions.

Deprotection and Borylation

Hydrolysis of the acetamide with HCl/EtOH restores the amine, followed by Miyaura borylation as described in Section 2.2. This route achieves 50% overall yield but involves multiple steps.

Halogenation-Borylation-Nitration Approach

Bromination of N-Isopropylaniline

Electrophilic bromination using Br₂/FeBr₃ in DCM installs bromine para to the amine, yielding 4-bromo-N-isopropylaniline in 85% yield. The bromine serves as a leaving group for subsequent borylation.

Miyaura Borylation

Replacing bromine with B₂Pin₂ under Pd(OAc)₂ catalysis in dioxane affords 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-isopropylaniline in 75% yield.

Regioselective Nitration

Nitration of the boronate-containing intermediate faces challenges due to the boronate’s meta-directing effect. Using Ac₂O/HNO₃ at 0°C installs the nitro group ortho to the amine (40% yield), though competing meta-nitration (relative to boronate) reduces efficiency.

Continuous Flow Nitro Reduction and Borylation

Hydrogenation of 6-Nitro-1-hydroxy-2,1-benzoxaborolane

Adapting methods from benzoxaborole synthesis, 6-nitro-1-hydroxy-2,1-benzoxaborolane undergoes H₂/Pd-C reduction in a continuous flow reactor to install the amine. This approach avoids intermediate isolation, achieving 90% conversion.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)AdvantagesChallenges
Direct Nitration-BorylationNitration → Borylation40Fewer stepsLow regioselectivity in nitration
Protection-DeprotectionAcetylation → Nitration → Borylation50Improved nitration controlMulti-step, moderate yields
Halogenation-BorylationBromination → Borylation → Nitration45High borylation efficiencyNitration regioselectivity issues
Flow ChemistryContinuous nitro reduction90High throughputRequires specialized equipment

Scalability and Industrial Considerations

Large-scale synthesis prioritizes Route 3 (Halogenation-Borylation) due to robust bromination and borylation steps. However, nitration remains a bottleneck, necessitating further optimization. Pd-catalyzed methods (Section 2.2) offer reproducibility but incur high catalyst costs .

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: Formation of N-Isopropyl-2-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.

    Substitution: Formation of various N-substituted derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

N-Isopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of N-Isopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The nitro group can undergo reduction to form an amine, which can then interact with biological targets. The dioxaborolane ring can participate in coupling reactions, facilitating the formation of complex molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs vary in substituents on the aniline ring and the N-alkyl group. Key comparisons include:

Compound Name Substituents (Position) CAS Number Molecular Formula Key Properties/Applications Reference
N-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline -N-iPr, -Bpin (4) 1256360-63-0 C15H23BNO2 Lacks nitro group; used in cross-coupling without electron-withdrawing effects .
2-Fluoro-N-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline -N-iPr, -F (2), -Bpin (4) 1255311-61-5 C15H22BFNO2 Fluoro substituent offers milder electron-withdrawing effects compared to nitro .
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline -N-Me₂, -Bpin (4) 171364-78-6 C14H22BNO2 Dimethylamino group provides electron-donating effects; enhances solubility .
N-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(4-Bpin-phenyl)aniline Dual Bpin groups, -N-Ph 267221-89-6 C30H37B2NO4 Dual boronate esters enable multi-site coupling; bulky structure impacts steric accessibility .

Reactivity in Cross-Coupling Reactions

  • Steric Effects : The isopropyl group introduces steric hindrance, which may reduce coupling efficiency relative to smaller N-alkyl groups (e.g., methyl) .
  • Boronate Stability : Pinacol boronate esters (Bpin) are stable under ambient conditions, but the nitro group’s electron-withdrawing nature may increase susceptibility to hydrolysis compared to analogs with electron-donating groups .

Physicochemical Properties

  • Storage Conditions : The target compound’s nitro group may necessitate low-temperature storage (2–8°C) to prevent decomposition, similar to other nitro-substituted boronate esters . In contrast, N,N-diethyl analogs are stable at room temperature .
  • Purity : Commercial samples of related compounds (e.g., N-isopropyl-4-Bpin-aniline) are typically ≥97% pure, while fluorinated or multi-boronate derivatives may require specialized purification .

Key Research Findings

  • Electronic Effects : The nitro group in the target compound decreases HOMO energy by ~1.2 eV compared to N,N-dimethyl analogs, as inferred from analogous studies .
  • Steric Limitations : Isopropyl-substituted boronate esters exhibit ~20% lower yields in Suzuki couplings compared to methyl-substituted derivatives under identical conditions .
  • Stability : Nitro-substituted boronates show reduced thermal stability (decomposition at 120°C) versus methoxy-substituted analogs (stable up to 150°C) .

Biological Activity

N-Isopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organic compound with significant potential in medicinal chemistry and biological research. Its unique structure combines a nitro group with a dioxaborolane moiety, making it a versatile building block for various applications. This article explores its biological activity, including its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H23BN2O4 with a molecular weight of 306.17 g/mol. The compound features a nitro group at the para position relative to an aniline moiety and a dioxaborolane ring that enhances its reactivity in chemical synthesis.

PropertyValue
Molecular FormulaC15H23BN2O4
Molecular Weight306.17 g/mol
IUPAC Name2-nitro-N-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
CAS Number1218791-21-9

This compound exhibits biological activity primarily through its ability to participate in chemical reactions that modify biological molecules. The nitro group can be reduced to an amine under specific conditions, potentially leading to compounds with enhanced biological properties. Additionally, the dioxaborolane component allows for participation in Suzuki-Miyaura coupling reactions which are crucial in drug development.

Applications in Drug Development

This compound has shown promise in the synthesis of bioactive molecules. For instance:

  • Anticancer Agents : Its derivatives have been explored for their potential as anticancer agents by modifying the dioxaborolane moiety to enhance selectivity towards cancer cell lines.
  • Enzyme Inhibitors : Research indicates that compounds derived from this structure can inhibit specific enzymes involved in cancer progression and other diseases.

Case Study 1: Synthesis of Anticancer Compounds

A study focused on synthesizing new derivatives of this compound demonstrated its efficacy in creating compounds that selectively target cancer cells while minimizing effects on normal cells. The study utilized the nitro group reduction to create amine derivatives that showed improved binding affinity to cancer-related targets.

Case Study 2: Pharmacological Profiling

In another study assessing the pharmacological properties of derivatives synthesized from this compound, researchers found that specific modifications to the dioxaborolane ring significantly increased the compounds' potency against various cancer cell lines. The findings highlighted the importance of structural variations and their impact on biological activity.

Q & A

Q. How to design a kinetic study to optimize coupling reaction conditions?

  • Methodological Answer :

DOE Approach : Vary catalyst loading (0.5–5 mol%), temperature (60–120°C), and solvent polarity (THF vs. DMF) in a factorial design.

Sampling : Quench aliquots at timed intervals and analyze via GC-MS or HPLC.

Modeling : Fit data to rate equations (e.g., Arrhenius) to identify rate-limiting steps .

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